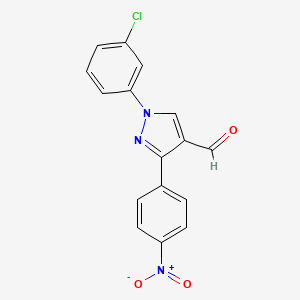![molecular formula C31H24Cl2N6OS B12021900 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B12021900.png)
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アセトヒドラジドは、トリアゾール、カルバゾール、ヒドラジド官能基のユニークな組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います。プロセスは、トリアゾールとカルバゾールの中間体の調製から始まり、その後、ヒドラジド結合を介してカップリングされます。これらの反応で一般的に使用される試薬には、塩素化芳香族化合物、硫黄含有試薬、およびヒドラジン誘導体があります。 反応条件には、多くの場合、高温と、反応を促進するためのジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの溶媒の使用が含まれます .
工業生産方法
この化合物の工業生産は、おそらくラボでの合成方法のスケールアップを伴うでしょう。これには、収率と純度を最大化するための反応条件の最適化と、効率を高めるための連続フロープロセスの実装が含まれます。 自動化された反応器と、クロマトグラフィーや結晶化などの高度な精製技術の使用は、最終製品の品質を確保するために不可欠です .
化学反応の分析
反応の種類
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アセトヒドラジドは、以下を含むさまざまな化学反応を受けることができます。
酸化: トリアゾール環の硫黄原子は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 芳香族環のニトロ基は、アミンに還元することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化には過酸化水素やm-クロロ過安息香酸などの酸化剤、還元には水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤、置換反応にはアミンやチオールなどの求核剤があります。 反応は、通常、制御された温度で、適切な溶媒の存在下で行われます .
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、硫黄原子の酸化はスルホキシドまたはスルホンをもたらす可能性があり、ニトロ基の還元は芳香族アミンを生成する可能性があります .
科学研究への応用
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アセトヒドラジドは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、その独特の構造的特徴により、抗菌剤、抗真菌剤、抗がん剤としての可能性について研究されています.
材料科学: 特定の電子または光学的特性を持つ高度な材料の開発に使用することができます。
化学研究: この化合物は、他の複雑な分子の合成における貴重な中間体として、および機構的研究におけるプローブとして役立ちます
科学的研究の応用
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a probe in mechanistic studies
作用機序
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アセトヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。トリアゾールとカルバゾールの部分は、酵素や受容体と相互作用して、生物学的経路の阻害または活性化につながる可能性があります。 トリアゾール環の硫黄原子は、タンパク質のチオール基と共有結合を形成して、その機能に影響を与える可能性があります .
類似化合物の比較
類似化合物
- 2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-フルオロフェニル)メチリデン]アセトヒドラジド
- 2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジド
独自性
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アセトヒドラジドの独自性は、その官能基の特定の組み合わせにあります。これは、異なる化学的および生物学的特性を付与します。 トリアゾールとカルバゾールの両方の部分の存在により、生物学的標的との多様な相互作用が可能になり、さまざまな用途に適した汎用性の高い化合物になります .
類似化合物との比較
Similar Compounds
- **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
- **2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both triazole and carbazole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .
特性
分子式 |
C31H24Cl2N6OS |
|---|---|
分子量 |
599.5 g/mol |
IUPAC名 |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H24Cl2N6OS/c1-2-38-27-6-4-3-5-25(27)26-17-20(7-16-28(26)38)18-34-35-29(40)19-41-31-37-36-30(21-8-10-22(32)11-9-21)39(31)24-14-12-23(33)13-15-24/h3-18H,2,19H2,1H3,(H,35,40)/b34-18+ |
InChIキー |
FDERXFDOEABQDQ-FABQOPTDSA-N |
異性体SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=CC=C61 |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-ethoxy-4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12021823.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12021833.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12021839.png)

![5-[3-(Benzyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021852.png)
![Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B12021855.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12021856.png)

![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12021861.png)
![2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12021867.png)
![[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12021881.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B12021890.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12021897.png)
